REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH3:15])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[C:8]([CH3:13])=[C:7]2O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:7]1[C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[C:4]([CH3:15])[CH:5]=2)[N:10]=[C:9]([CH3:12])[C:8]=1[CH3:13]
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Name
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|
Quantity
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1.56 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=C2C(=C(C(=NC12)C)C)O)C
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Name
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|
Quantity
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8 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Name
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|
Type
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product
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Smiles
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ClC1=C(C(=NC2=C(C=C(C=C12)C)Cl)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |